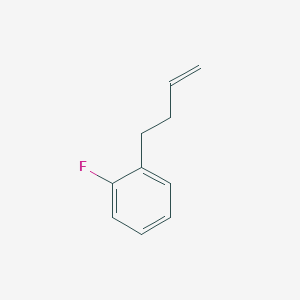

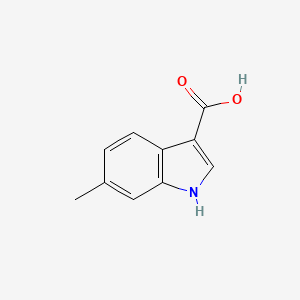

![molecular formula C13H12ClNS B1319148 Benzenamine, 3-chloro-4-[(methylphenyl)thio]- CAS No. 141550-77-8](/img/structure/B1319148.png)

Benzenamine, 3-chloro-4-[(methylphenyl)thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

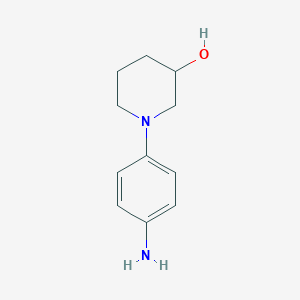

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- (also known as 3-chloro-4-[(methylphenyl)thio]benzenamine) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of benzenamine and contains a thio-containing group. This compound has been studied for its potential applications in various scientific fields, such as materials science, organic synthesis, and biochemistry.

Scientific Research Applications

1. Electrically Conductive and Fluorescent Polymers

Benzenamine derivatives have been incorporated into alternating block copolymers with 3-alkyl-substituted thiophene and aniline repeat units, creating novel electrically conductive and fluorescent polymers. These polymers, synthesized via chemical oxidative polymerization, exhibit varied electrical conductivity and fluorescence quantum efficiency based on the length of the pendant alkyl chain (Ng, Xu, & Chan, 1998).

2. Chemosensor for Silver Ion

4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a derivative of benzenamine, has been identified as a highly selective chemosensor for silver ions. This chemosensor shows enhanced fluorescent response upon binding with Ag(+) ions, attributed to increased intramolecular charge transfer, with a low limit of detection (Tharmaraj, Devi, & Pitchumani, 2012).

3. Crystal Structure Analysis

The crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a similar compound, has been studied, providing insights into its molecular arrangement and interactions. Such structural analyses are vital for understanding the physical and chemical properties of these compounds (Yang et al., 2010).

4. Antifungal Agents

Derivatives of benzenamine have been synthesized and tested for antifungal activity. Some of these compounds have demonstrated significant antifungal properties, comparable to standard drugs like clotrimazole, against various fungi, highlighting their potential as pharmaceutical agents (Malhotra et al., 2012).

5. Electrochemical Synthesis and Applications

The electrochemical synthesis of polymers based on derivatives like 4-(2-thienyl)benzenamine has been explored. These synthesized polymers exhibit interesting electrochemical properties, making them suitable for applications like corrosion protection on stainless steel (Shahhosseini, Nateghi, & SheikhSivandi, 2016).

6. Photoconductive Materials

Compounds like N,N-Bis(4-methylphenyl)-4-benzenamine have been synthesized and used in photoreceptor cells, demonstrating significant charge transfer properties. These findings indicate their potential in photovoltaic and photocatalytic applications (Xiao-dan, 2003).

7. Antimicrobial and Cytotoxicity Studies

Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline, a related compound, have been synthesized and screened for antimicrobial activity. These complexes exhibit significant activity against certain bacteria and show dose-dependent effects on cell viability in mammalian cell cultures (Cross et al., 2017).

properties

IUPAC Name |

3-chloro-4-(2-methylphenyl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOYKVJOHBIQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596954 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141550-77-8 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)